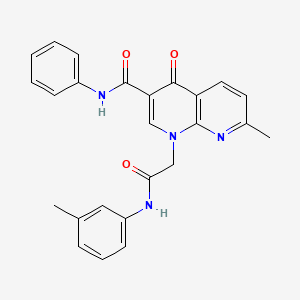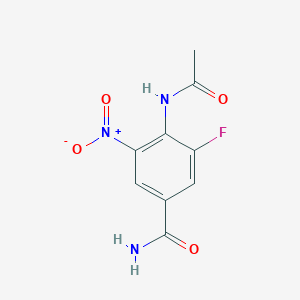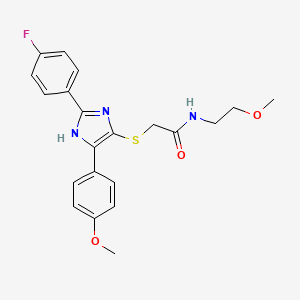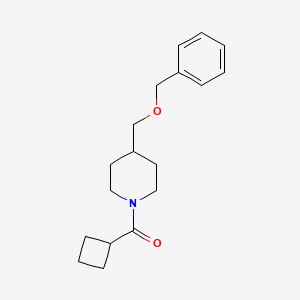![molecular formula C24H22N2O5 B2481465 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid CAS No. 2253640-89-8](/img/structure/B2481465.png)
5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoren-9-ylmethoxycarbonyl-based compounds involves the protection of hydroxy-groups, where the fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Molecular Structure Analysis
The analysis of molecular structures often involves theoretical and experimental investigations, including vibrational spectroscopy and X-ray crystallography. Such studies can reveal the conformational dynamics and structural characteristics of complex organic molecules (Mazza, Sobell, & Kartha, 1969).
Chemical Reactions and Properties
Reactions involving 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids to give pyrido[3,2-d]pyrimidine derivatives indicate the chemical versatility and reactivity of pyridinecarboxylic acid derivatives. These reactions proceed under mild conditions, preserving the chiral integrity of the substituents (Urleb, Stanovnik, & Tislér, 1990).
Physical Properties Analysis
The physical properties of compounds like 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid are crucial for determining their suitability in various applications. Properties such as solubility, melting point, and crystalline structure are typically analyzed through experimental chemistry and spectroscopy methods.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are vital for understanding the compound's potential applications in synthesis and manufacturing processes. For instance, the N-fluoren-9-ylmethoxycarbonyl group's efficiency in protecting hydroxylamines highlights the compound's utility in synthesizing structurally diverse hydroxamic acids (Mellor & Chan, 1997).
Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid, is used for protecting hydroxy-groups in synthesis. This group can be efficiently removed while other base-labile protecting groups remain intact, demonstrating its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).
Amide Bond Protection in Peptides
The compound plays a critical role in peptide synthesis, particularly in protecting the amide bond. It is utilized in the synthesis of 'difficult sequences' in peptides, showcasing its value in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of N-Alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared for the synthesis of structurally diverse N-substituted hydroxamic acids. This synthesis approach demonstrates the versatility of the compound in creating varied molecular structures (Mellor & Chan, 1997).
Enzyme Inhibition Studies
The compound has been explored for its potential in inhibiting the enzyme prolyl 4-hydroxylase. This aspect of its application reveals its potential use in medical and biochemical research (Tucker & Thomas, 1992).
Oligomer Synthesis from Sugar Amino Acids
It has been used in the synthesis of oligomers derived from sugar amino acids, further emphasizing its role in complex molecular constructions and the potential for applications in materials science and drug development (Gregar & Gervay-Hague, 2004).
Development of Novel Polymer Materials
In materials science, the compound has facilitated the development of novel polyfluorene derivatives for use in polymer solar cells, highlighting its utility in renewable energy technologies (Chen et al., 2017).
Synthesis of Aromatic Polyamides
The compound has also been involved in the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, which are relevant in the creation of new polymer materials with potential applications in various industries (Hsiao, Yang, & Lin, 1999).
Total Chemical Synthesis of Proteins
Remarkably, it has been used in the total chemical synthesis of proteins like deglycosylated human erythropoietin, demonstrating its critical role in advanced biochemical synthesis (Robertson & Ramage, 1999).
Propriétés
IUPAC Name |
5-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-26(12-13-30-16-10-11-22(23(27)28)25-14-16)24(29)31-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZZKNBSCGDKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CN=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)


![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
